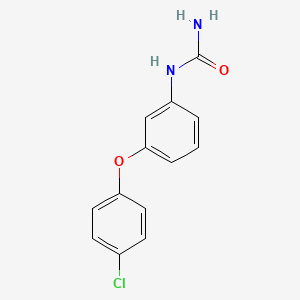

1-(3-(4-Chlorophenoxy)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(3-(4-Chlorophenoxy)phenyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been explored for their potential as anticancer agents, with some derivatives demonstrating significant antiproliferative effects on various cancer cell lines . The presence of chlorophenoxy groups in such compounds is indicative of their potential for bioactivity, as seen in related research on chlorophenyl ureas .

Synthesis Analysis

The synthesis of diaryl ureas typically involves the reaction of amines with carbonyl sources under mild conditions. For example, phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been used as a carbonyl source to synthesize unsymmetrical ureas . Additionally, the Lossen rearrangement has been employed for the synthesis of ureas from carboxylic acids, offering a one-pot, racemization-free method that is both environmentally friendly and cost-effective . The synthesis of 1-aryl-3-(2-chloroethyl) ureas from 4-phenylbutyric acid and alkylanilines has also been reported, with some derivatives showing cytotoxicity against human adenocarcinoma cells .

Molecular Structure Analysis

The molecular structure of diaryl ureas can be determined using techniques such as X-ray diffraction (XRD). For instance, the crystal structure analysis of a related compound, 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, revealed that it crystallizes in the monoclinic system with a space group P21/a . Such structural analyses are crucial for understanding the molecular arrangement and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Diaryl ureas can participate in various chemical reactions due to the presence of functional groups such as the urea moiety. The reactivity of these compounds can be exploited for further chemical modifications or for their biological activity. For example, the synthesis of N-substituted phenyl ureas involves the reaction of formic acid derivatives with substituted anilines, leading to compounds with acaricidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, melting point, and reactivity, are influenced by the substituents on the phenyl rings. The presence of chloro and trifluoromethyl groups, for example, can affect the electron distribution and thus the chemical behavior of the compound . The refractive index and second-harmonic generation (SHG) efficiency are also important physical properties that have been measured for related compounds, indicating their potential for applications in non-linear optics .

Aplicaciones Científicas De Investigación

Plant Growth Regulation and Agricultural Applications

Research into the synthesis and biological activity of novel derivatives, such as those of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, has shown that some of these compounds possess good activity as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). These findings underscore the potential agricultural benefits of such compounds, particularly in enhancing crop yield and quality by modulating plant growth.

Anticancer Research

The investigation into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has led to the identification of new anticancer agents. These compounds, including 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, have shown significant antiproliferative effects on various cancer cell lines, comparable to the positive-control sorafenib (Jian Feng et al., 2020). This highlights their potential as leads for the development of new cancer therapies.

Antimicrobial and Antifungal Applications

Novel imidazole ureas/carboxamides containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial activity. These derivatives, including 1-((6-(4-chlorophenoxy)/(4-bromophenoxy)/(4-nitrophenoxy)-6-oxido-4, 8-dihydro-1H-(1, 3, 2)dioxaphosphepino(5, 6-d)imidazole-1-yl) methyl)-3-phenyl ureas, have demonstrated promising results in fighting against microbial pathogens (V. Rani et al., 2014). This opens up avenues for the development of new antimicrobial agents.

Corrosion Inhibition

The urea derivatives, particularly 1,3,5-triazinyl urea derivatives, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies have confirmed their efficiency in protecting mild steel against corrosion, attributing the inhibition action to the adsorption of the molecules on the steel surface (B. Mistry et al., 2011). Such findings have significant implications for the chemical and manufacturing industries by extending the lifespan of metal components.

Materials Science and Photocatalysis

Research into the photocatalytic degradation of phenyl-urea herbicides has revealed the effectiveness of such compounds in environmental cleanup. The study on chlortoluron and chloroxuron degradation under solar radiation using TiO2 as a photocatalyst has provided insights into the degradation pathways and the formation of by-products (A. Amorisco et al., 2006). This research highlights the potential of urea derivatives in the development of efficient and eco-friendly photocatalytic materials for water treatment.

Safety And Hazards

Propiedades

IUPAC Name |

[3-(4-chlorophenoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-9-4-6-11(7-5-9)18-12-3-1-2-10(8-12)16-13(15)17/h1-8H,(H3,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMSRPQLZWDARE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Chlorophenoxy)phenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-7-phenyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549487.png)

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2549490.png)

![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)

![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)

![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)

![3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B2549497.png)

![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)